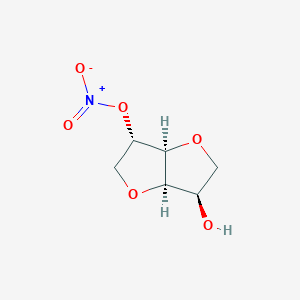

Isosorbide 2-nitrate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXYYJSYQOXTPL-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873331 | |

| Record name | Isosorbide-2-mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16106-20-0 | |

| Record name | Isosorbide 2-mononitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16106-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosorbide-2-mononitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosorbide-2-mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4:3,6-dianhydro-D-glucitol 2-nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSORBIDE 2-NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21BMF8FI0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isosorbide 2-Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for isosorbide (B1672297) 2-nitrate (2-ISMN), a significant active pharmaceutical ingredient. The document details the chemical reactions, intermediate stages, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

Isosorbide 2-nitrate is one of the active metabolites of isosorbide dinitrate, a widely used vasodilator for the treatment of angina pectoris.[1][2] The synthesis of this compound in a pure and scalable manner presents a chemical challenge due to the presence of two hydroxyl groups on the isosorbide scaffold with different steric and electronic environments. Direct nitration of isosorbide typically results in a mixture of the 2-mononitrate, 5-mononitrate, and the dinitrate, with the desired 2-isomer being a minor component and difficult to isolate.[3][4] Consequently, more regioselective synthetic strategies have been developed to favor the formation of this compound.

This guide focuses on the most prevalent and effective of these methods: a three-step pathway involving regioselective acylation, subsequent nitration, and final deacylation. An alternative, though less economically viable, pathway starting from isomannide (B1205973) is also briefly discussed.

Primary Synthesis Pathway: Regioselective Acylation, Nitration, and Deacylation

The most successful and widely documented method for the synthesis of this compound involves a three-step process designed to selectively nitrate (B79036) the hydroxyl group at the 2-position. This is achieved by first protecting the 5-position hydroxyl group through acylation.

Overall Synthesis Workflow

The logical flow of this synthesis pathway is illustrated in the diagram below.

Caption: Logical workflow for the three-step synthesis of this compound.

Step 1: Regioselective Acylation of Isosorbide

The initial step involves the regioselective acylation of isosorbide at the 5-position. This is achieved by reacting isosorbide with a carboxylic acid anhydride (B1165640) in the presence of a metal salt catalyst, such as lead acetate (B1210297).[3] This process yields isosorbide-5-acylate with a high degree of regioselectivity.[3]

Caption: Reaction diagram for the regioselective acylation of isosorbide.

Experimental Protocol: Synthesis of 5-(p-toluyl)-isosorbide

-

A mixture of 146 g of isosorbide, 305 g of p-toluic anhydride, and 1 liter of dichloromethane (B109758) is prepared.

-

To this mixture, 5 g of lead acetate is added.

-

The mixture is stirred at room temperature for 40 hours. The reaction product precipitates over time.

-

After the reaction period, the mixture is cooled to 0°C.

-

The crystalline precipitate is collected by suction filtration and recrystallized from toluene.[3]

Step 2: Nitration of Isosorbide-5-acylate

The isosorbide-5-acylate, with its 5-hydroxyl group protected, is then subjected to nitration. A nitrating mixture, typically composed of nitric acid and acetic anhydride, is used to esterify the free hydroxyl group at the 2-position.[3] This yields isosorbide-5-acylate-2-nitrate.

Caption: Reaction diagram for the nitration of isosorbide-5-acylate.

Experimental Protocol: Synthesis of 5-(p-toluyl)-isosorbide 2-nitrate

-

A nitrating mixture is prepared from 130 g of 65% nitric acid and 400 ml of acetic anhydride at approximately 15°C.

-

To this mixture, 100 ml of dichloromethane is added, followed by the portion-wise addition of 264 g of 5-(p-toluyl)-isosorbide, while maintaining the temperature between 10-15°C.

-

The mixture is then heated to 25°C and allowed to stand at this temperature for about 1 hour, or until thin-layer chromatography indicates complete conversion.

-

The reaction is quenched by adding 400 ml of dichloromethane and 1 liter of water.

-

The organic phase is separated, washed with dilute aqueous ammonia (B1221849) solution, and then concentrated in vacuo.

-

The resulting residue is recrystallized from methanol.[3]

Step 3: Deacylation to Yield this compound

The final step is the removal of the acyl protecting group from the 5-position to yield the desired this compound. This is typically achieved through transesterification with an alcohol, such as methanol, in the presence of an alkali metal alcoholate like sodium methylate.[3]

Caption: Reaction diagram for the deacylation to form this compound.

Experimental Protocol: Synthesis of this compound

-

309 g of 5-(p-toluyl)-isosorbide 2-nitrate is suspended in 1 liter of methanol.

-

While stirring, a 30% methanolic sodium methylate solution is added dropwise until a distinctly alkaline reaction is achieved, resulting in a clear solution.

-

The mixture is stirred for 2 hours at 40°C.

-

It is then neutralized with acetic acid and the solvent is removed in vacuo.

-

The residue is partitioned between 1 liter of water and 500 ml of petroleum ether at 40°C.

-

The aqueous phase is separated and concentrated to about 300 ml.

-

Upon cooling to 0°C, this compound crystallizes out.

-

The product is collected by filtration and washed with 100 ml of cold isopropanol.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its intermediates as described in the experimental protocols.

Table 1: Yields and Melting Points of Intermediates and Final Product

| Compound | Yield | Melting Point (°C) |

| 5-(p-toluyl)-isosorbide | 210 g | 160-162 |

| 5-(p-toluyl)-isosorbide 2-nitrate | 290 g | 93-94 |

| This compound | 151 g | 53-55 |

Data sourced from US Patent 4,417,065 A.[3]

Table 2: Reagent Quantities for Synthesis Pathway

| Step | Reactant | Quantity |

| Acylation | Isosorbide | 146 g |

| p-Toluic anhydride | 305 g | |

| Dichloromethane | 1 liter | |

| Lead acetate | 5 g | |

| Nitration | 5-(p-toluyl)-isosorbide | 264 g |

| 65% Nitric acid | 130 g | |

| Acetic anhydride | 400 ml | |

| Dichloromethane | 100 ml | |

| Deacylation | 5-(p-toluyl)-isosorbide 2-nitrate | 309 g |

| Methanol | 1 liter | |

| 30% Methanolic sodium methylate | To alkaline pH |

Data sourced from US Patent 4,417,065 A.[3]

Alternative Synthesis Pathway: From Isomannide

An alternative, though less common, route to this compound starts from isomannide. This process involves the conversion of isomannide to isomannide 2-trifluoromethanesulfonate. Subsequent reaction of this intermediate with a nitrate salt (alkali metal, alkaline-earth metal, or organic nitrate) yields this compound through a configuration reversal at the 2-carbon atom of the ring system.[3]

While this method offers a clear two-step sequence to a specific product, it is generally considered less economical due to the higher cost and lower availability of isomannide compared to isosorbide.[3]

Caption: Alternative synthesis pathway for this compound starting from isomannide.

Conclusion

The synthesis of this compound is most effectively and economically achieved through a three-step pathway involving the regioselective acylation of the 5-hydroxyl group of isosorbide, followed by nitration of the 2-hydroxyl group, and subsequent deacylation. This method provides a high yield of the desired isomer, minimizing the formation of byproducts and simplifying purification. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and synthesis. While alternative pathways exist, they are often hampered by economic or practical limitations.

References

- 1. History of the synthesis and pharmacology of isosorbide dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. US4417065A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. US4417065A - Process for the preparation of this compound - Google Patents [patents.google.com]

Isosorbide 2-Nitrate: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) 2-nitrate is an organic nitrate (B79036) and a key active metabolite of the vasodilator Isosorbide Dinitrate.[1] It plays a crucial role in the therapeutic effects of its parent compound, primarily in the treatment of angina pectoris and heart failure. This technical guide provides an in-depth overview of the chemical properties, structure elucidation, and relevant biological pathways of Isosorbide 2-nitrate, tailored for professionals in the fields of research, science, and drug development.

Chemical Properties

This compound is a white crystalline powder.[2] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₆ | [2][3] |

| Molecular Weight | 191.14 g/mol | [1][2][3] |

| Melting Point | 53-55 °C | [4] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | |

| CAS Number | 16106-20-0 | [2] |

| SMILES | O=--INVALID-LINK--O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O | [2] |

| InChI | InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5-,6-/m1/s1 | [2] |

Structure Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques. While specific raw data is often proprietary, the following methodologies are standard for the structural characterization of such organic molecules.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental in determining the carbon-hydrogen framework of the molecule. ¹H NMR would provide information on the chemical environment of each proton, their multiplicity, and coupling constants, allowing for the assignment of protons on the isosorbide scaffold and confirming the position of the nitrate group. ¹³C NMR would identify the number of unique carbon atoms and their chemical shifts, further confirming the overall structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak would confirm the molecular formula, while the fragmentation pattern would provide evidence for the presence of the nitrate group and the bicyclic ether core.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (-OH), nitrate (-ONO₂), and ether (C-O-C) groups would be expected.

The logical workflow for the structure elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from patent literature.[4]

Step 1: Acylation of Isosorbide

-

A mixture of 146 g of isosorbide, 150 g of acetic anhydride (B1165640), and 5 g of lead acetate (B1210297) is allowed to stand at room temperature for 20 hours. This step selectively protects the 5-hydroxyl group.

Step 2: Nitration

-

A nitrating mixture is prepared from 350 ml of acetic anhydride and 130 g of 65% nitric acid while cooling at approximately 15°C.

-

The acylating mixture from Step 1 is added to the nitrating mixture while stirring and maintaining the temperature at 15°C.

-

The reaction mixture is stirred for an additional 2 hours at room temperature.

-

300 ml of dichloromethane (B109758) and 1 liter of water are added to the reaction mixture. The organic phase is separated, washed with dilute aqueous ammonia (B1221849) solution, and then concentrated in vacuo to yield isosorbide-5-acylate-2-nitrate.

Step 3: Deprotection

-

The residue from Step 2 is taken up in 200 ml of methanol (B129727).

-

10 ml of 30% methanolic sodium methylate solution is added, and the mixture is stirred for 1 hour.

-

The mixture is neutralized with acetic acid, and the solvent is removed in vacuo.

Step 4: Purification

-

The residue is dissolved in 200 ml of water with gentle heating (20-30°C).

-

The solution is treated with activated carbon, filtered, and then cooled to 0°C to crystallize the this compound.

-

The crystals are filtered by suction and washed with 100 ml of ice-cold isopropanol.

The overall synthesis workflow is illustrated below.

Caption: A step-by-step workflow for the chemical synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the analysis of this compound, based on common practices for related compounds.

-

Chromatographic System:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water, or acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate buffer). The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210-220 nm.[5]

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve in the mobile phase to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

For bulk drug, dissolve a known amount in the mobile phase.

-

For dosage forms, grind tablets to a fine powder, extract a known weight with the mobile phase, sonicate, and filter.

-

-

Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the peak areas and calculate the concentration of this compound in the sample by comparison with the standard.

-

The workflow for the HPLC analysis is outlined in the diagram below.

Caption: A generalized workflow for the quantitative analysis of this compound using HPLC.

Signaling Pathway

This compound, like other organic nitrates, exerts its pharmacological effect by acting as a prodrug for nitric oxide (NO). The released NO initiates a signaling cascade that leads to vasodilation.

The key steps in the signaling pathway are:

-

Nitric Oxide (NO) Release: this compound undergoes biotransformation in vascular smooth muscle cells to release NO.

-

Guanylate Cyclase Activation: NO diffuses and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Protein Kinase G (PKG) Activation: The increased intracellular concentration of cGMP activates cGMP-dependent protein kinase (PKG).

-

Calcium Level Reduction: PKG activation leads to a decrease in intracellular calcium levels through various mechanisms, including the inhibition of calcium influx and the activation of calcium pumps.

-

Myosin Light Chain Dephosphorylation: The reduction in intracellular calcium leads to the dephosphorylation of the myosin light chain.

-

Smooth Muscle Relaxation: Dephosphorylation of the myosin light chain results in the relaxation of vascular smooth muscle, leading to vasodilation.

This signaling pathway is visualized in the following diagram.

Caption: The nitric oxide/cGMP signaling pathway activated by this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. US4417065A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. US4417065A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. sphinxsai.com [sphinxsai.com]

In Vitro Pharmacological Profile of Isosorbide 2-Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of Isosorbide (B1672297) 2-nitrate (IS-2-MN), a key active metabolite of the vasodilator Isosorbide Dinitrate. This document details its mechanism of action, quantitative activity, and the experimental protocols used for its characterization, aimed at facilitating further research and development in the cardiovascular field.

Mechanism of Action

Isosorbide 2-nitrate, like other organic nitrates, exerts its pharmacological effects primarily through the release of nitric oxide (NO).[1] Unlike receptor-ligand interactions, IS-2-MN does not bind to a specific receptor to initiate its action. Instead, it serves as a prodrug that undergoes enzymatic biotransformation to release NO in vascular smooth muscle cells.[2][3]

The released nitric oxide, a potent endogenous vasodilator, activates the soluble guanylate cyclase (sGC) enzyme.[4] This activation is achieved through the binding of NO to the heme prosthetic group of sGC, leading to a conformational change that stimulates the enzyme's catalytic activity.[5][6] Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]

The subsequent elevation in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG).[7][8] PKG, in turn, phosphorylates several downstream targets within the vascular smooth muscle cell, leading to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium.[9] The key downstream effects of PKG activation include:

-

Inhibition of calcium influx: PKG can phosphorylate and modulate the activity of ion channels, leading to reduced entry of extracellular calcium.

-

Enhanced calcium sequestration: PKG can promote the uptake of calcium into the sarcoplasmic reticulum.

-

Reduced sensitivity of contractile proteins: PKG can phosphorylate proteins associated with the contractile apparatus, leading to smooth muscle relaxation at a given calcium concentration.[10]

This cascade of events ultimately results in the relaxation of vascular smooth muscle, leading to vasodilation.

Quantitative Data

The in vitro activity of this compound has been quantified through various assays, primarily focusing on its ability to activate soluble guanylate cyclase and induce vasodilation.

| Parameter | Value | Species/System | Assay | Reference |

| EC₅₀ for sGC Activation | 0.75 mM | Rat Liver (cell-free) | Soluble Guanylate Cyclase Activity Assay | |

| Kₘ for ALDH3A1 | 818 µM | Recombinant Mouse | NO Release Assay | [2] |

| Vₘₐₓ for ALDH3A1 | 0.175–0.503 nmol/min/mg | Recombinant Mouse | NO Release Assay | [2] |

| Maximum Inhibition of Noradrenaline-induced Contraction | 80% (at 10⁻⁴ mol/l) | Rabbit Aortic Strips | Aortic Ring Vasodilation Assay | [11] |

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound

References

- 1. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. IN VITRO ORGANIC NITRATE BIOACTIVATION TO NITRIC OXIDE BY RECOMBINANT ALDEHYDE DEHYDROGENASE 3A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotransformation of organic nitrates to nitric oxide by vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. marlettalab.org [marlettalab.org]

- 5. Higher-order interactions bridge the nitric oxide receptor and catalytic domains of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Attenuated vasodilatation in lambs with endogenous and exogenous activation of cGMP signaling: role of protein kinase G nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Nitric oxide–cGMP–protein kinase G pathway negatively regulates vascular transient receptor potential channel TRPC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclic GMP-dependent protein kinase regulates vascular smooth muscle cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differences between nitrates: role of isosorbide 2-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo metabolism and pharmacokinetics of Isosorbide 2-nitrate

An In-Depth Technical Guide on the In Vivo Metabolism and Pharmacokinetics of Isosorbide (B1672297) 2-Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetics of isosorbide 2-nitrate (IS-2-N), an active metabolite of isosorbide dinitrate (ISDN). This document synthesizes key findings on its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and experimental workflows.

Introduction

This compound is one of the two primary active metabolites of the widely used antianginal agent, isosorbide dinitrate.[1] While IS-2-N is considered the minor metabolite compared to isosorbide 5-mononitrate (IS-5-MN), it contributes to the overall pharmacological effect of its parent compound.[1] Understanding the specific metabolic fate and pharmacokinetic profile of IS-2-N is crucial for optimizing therapeutic strategies and developing new drug delivery systems for organic nitrates.

In Vivo Metabolism

The metabolism of this compound primarily involves enzymatic denitration and subsequent conjugation reactions.

Formation from Isosorbide Dinitrate

This compound is formed in vivo through the metabolic denitration of isosorbide dinitrate. This biotransformation is rapid and extensive, occurring predominantly in the liver.[1] The formation of IS-2-N is significantly less than that of its isomer, isosorbide 5-mononitrate. Studies have shown that after administration of ISDN, the ratio of IS-5-MN to IS-2-N formation is approximately 3:1.[2]

Enzymatic Pathways

The enzymatic metabolism of organic nitrates is a complex process. The primary enzyme systems involved are:

-

Glutathione S-transferases (GSTs): These enzymes are known to play a significant role in the denitration of organic nitrates.

-

Aldehyde Dehydrogenase (ALDH): Specifically, the cytosolic isoform ALDH1a1 has been shown to metabolize isosorbide mononitrates, leading to the release of nitric oxide (NO), the active signaling molecule responsible for vasodilation.

Further Metabolism and Excretion

Following its formation, this compound undergoes further metabolism before excretion. The primary metabolic pathway is denitration to the inactive metabolite, isosorbide. Isosorbide can then be conjugated, for instance, with glucuronic acid, to form a more water-soluble compound that is readily excreted in the urine. While detailed quantitative data on the urinary excretion of IS-2-N metabolites are limited, studies on the related IS-5-MN show that a significant portion of the dose is excreted as isosorbide and its glucuronide conjugate.[3]

Metabolic Pathway of this compound

Caption: Metabolic cascade of Isosorbide Dinitrate to its metabolites.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized following both its formation from ISDN and after its direct administration.

Absorption

Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract.[4] Unlike its parent compound, ISDN, IS-2-N does not undergo significant first-pass metabolism, leading to a bioavailability of approximately 100%.[4]

Distribution

This compound is distributed throughout the body water. Its volume of distribution at steady state (Vdss) has been reported to be approximately 55 liters in healthy subjects.[4] Plasma protein binding of IS-2-N is negligible.

Elimination

The elimination of this compound occurs primarily through hepatic metabolism. The total plasma clearance is approximately 23.2 L/hr.[4] The elimination half-life of IS-2-N is in the range of 1.83 to 2.95 hours.[2][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in humans.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 1.83 - 2.95 hours | [2][5] |

| Volume of Distribution (Vdss) | ~ 55 L | [4] |

| Total Plasma Clearance | ~ 23.2 L/hr | [4] |

| Oral Bioavailability | ~ 100% | [4] |

Table 2: Comparative Pharmacokinetics of Isosorbide Nitrates in Humans

| Parameter | Isosorbide Dinitrate (ISDN) | This compound (IS-2-N) | Isosorbide 5-Nitrate (IS-5-N) |

| Elimination Half-life (t½) | ~ 1 hour | ~ 2-3 hours | ~ 4-5 hours |

| Oral Bioavailability | ~ 20-25% | ~ 100% | ~ 100% |

| Primary Metabolite | IS-5-MN and IS-2-N | Isosorbide | Isosorbide |

Experimental Protocols

The determination of this compound in biological matrices requires sensitive and specific analytical methods.

Sample Collection and Preparation

-

Blood Sampling: Whole blood is collected in heparinized tubes and centrifuged to obtain plasma.

-

Plasma Extraction: A common method for extracting IS-2-N from plasma is liquid-liquid extraction. For example, plasma samples can be extracted with an organic solvent like ethyl acetate. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.

Analytical Methods

-

Principle: GLC with an electron capture detector (ECD) has been a standard method for the quantification of organic nitrates.

-

Column: Capillary columns are used for separation.

-

Detection: The ECD is highly sensitive to the electronegative nitrate (B79036) groups.

-

Principle: This is a highly sensitive and specific method for the simultaneous determination of ISDN and its mononitrate metabolites.

-

Chromatography: Reversed-phase HPLC is used for separation.

-

Ionization: Electrospray ionization (ESI) in negative mode is typically employed.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, providing high specificity.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for pharmacokinetic analysis of this compound.

Conclusion

This compound, while being the less predominant metabolite of isosorbide dinitrate, possesses a distinct pharmacokinetic profile characterized by complete oral bioavailability and a longer half-life than its parent compound. Its metabolism is primarily driven by denitration and conjugation. A thorough understanding of its in vivo behavior is essential for the comprehensive evaluation of organic nitrate therapies. Further research focusing on the specific enzymes involved in its metabolism and a more detailed quantification of its urinary metabolites would provide a more complete picture of its disposition in the body.

References

- 1. A pharmacokinetic model for isosorbidedinitrate, isosorbide-2-mononitrate, and isosorbide-5-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isosorbide dinitrate bioavailability, kinetics, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic fact of 14C-isosorbide 5-mononitrate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isosorbide 5-mononitrate and isosorbide 2-mononitrate kinetics after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Isosorbide Dinitrate on Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the vasodilatory effects of isosorbide (B1672297) dinitrate (ISDN) on vascular smooth muscle. The content delves into the core signaling pathways, presents quantitative data from key studies, and outlines detailed experimental protocols for researchers in the field.

Core Mechanism of Action: From Prodrug to Vasodilation

Isosorbide dinitrate, an organic nitrate, functions as a prodrug that requires biotransformation to exert its pharmacological effects.[1][2] The primary mechanism involves the relaxation of vascular smooth muscle, leading to the widening of blood vessels (vasodilation).[3][4] This process is initiated by the conversion of ISDN to its active metabolite, nitric oxide (NO).[2]

The released NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[2] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[5] This cascade of events ultimately leads to a decrease in intracellular calcium concentrations and dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.[2]

Signaling Pathway Diagram

Caption: Signaling pathway of isosorbide dinitrate in vascular smooth muscle.

Biotransformation of Isosorbide Dinitrate

The conversion of ISDN to NO is a critical step in its mechanism of action. While several enzyme systems have been implicated, the cytochrome P450 (CYP) family, particularly CYP3A4, is suggested to play a significant role in the biotransformation of ISDN in human heart vessels.[6] Studies have shown that microsomes from cells transfected with human CYP3A4 cDNA effectively metabolize ISDN to release NO.[6] Inhibition of CYP3A4 has been demonstrated to reduce this NO formation.[6]

It is important to note that while mitochondrial aldehyde dehydrogenase (ALDH2) is a key enzyme in the bioactivation of nitroglycerin, its role in the metabolism of isosorbide dinitrate appears to be independent.[7][8]

Quantitative Data on Isosorbide Dinitrate's Effects

The vasodilatory potency and metabolic kinetics of ISDN have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/Tissue | Reference |

| EC50 for Relaxation | 8 x 10-5 M | Human Penile Cavernous Tissue (contracted with norepinephrine) | [9] |

| Maximal Relaxation | 63% | Human Penile Cavernous Tissue (contracted with norepinephrine) | [9] |

Table 1: Potency of Isosorbide Dinitrate in Inducing Vascular Smooth Muscle Relaxation.

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | ~29% | Oral (10 mg) | [10] |

| Bioavailability | ~29% | Sublingual (10 mg) | [10] |

| Terminal Half-life (t1/2) | ~48 minutes | Oral/Sublingual | [10] |

| Metabolites | Isosorbide-5-mononitrate (IS-5-MN) and Isosorbide-2-mononitrate (IS-2-MN) | Intravenous, Oral, Sublingual | [10] |

| Metabolite Conversion Ratio (IS-5-MN:IS-2-MN) | 3:1 | Intravenous | [10] |

Table 2: Pharmacokinetic Parameters of Isosorbide Dinitrate.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of ISDN on vascular smooth muscle.

Measurement of Vascular Reactivity Using Wire Myography

Wire myography is a standard ex vivo technique to assess the contractile and relaxant properties of small blood vessels.[11][12][13][14]

Experimental Workflow:

Caption: Workflow for assessing vasodilation using wire myography.

Protocol:

-

Tissue Preparation: Isolate resistance arteries (e.g., mesenteric arteries) from a suitable animal model and place them in ice-cold physiological salt solution (PSS).[11]

-

Mounting: Cut the vessel into 2 mm segments and mount them on two tungsten wires in a wire myograph chamber filled with PSS.[11]

-

Equilibration: Equilibrate the mounted vessel segments at 37°C, continuously bubbled with a gas mixture of 95% O2 and 5% CO2, for at least 30 minutes.[15]

-

Normalization: Determine the optimal resting tension for the vessel by a normalization procedure to mimic physiological conditions.

-

Viability Check: Assess the viability of the vessel by challenging it with a high potassium solution (KPSS) to induce contraction.[11]

-

Pre-contraction: After washing out the KPSS, pre-contract the vessel with a vasoconstrictor agent such as phenylephrine (B352888) to a submaximal level.

-

Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of isosorbide dinitrate to the bath.

-

Data Recording and Analysis: Record the changes in isometric tension using a force transducer and data acquisition system. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and plot a dose-response curve to determine the EC50 value.[11]

Measurement of cGMP Levels by Enzyme Immunoassay (EIA)

This protocol outlines the measurement of cGMP concentrations in vascular tissue or smooth muscle cells following treatment with ISDN.[16][17][18][19]

Protocol:

-

Sample Preparation:

-

Tissue: Quick-freeze vascular tissue samples in liquid nitrogen and homogenize in an appropriate buffer (e.g., 0.1 M HCl).[16][18] Centrifuge the homogenate and collect the supernatant.

-

Cells: Culture vascular smooth muscle cells to confluence. After treatment with ISDN, lyse the cells and collect the lysate.

-

-

Assay Procedure (using a commercial cGMP EIA kit):

-

Prepare cGMP standards and acetylate both standards and samples according to the kit's instructions to increase sensitivity.[16]

-

Pipette the acetylated standards and samples into the wells of a goat anti-rabbit IgG coated microplate.

-

Add cGMP-alkaline phosphatase conjugate and rabbit anti-cGMP antibody to each well.

-

Incubate the plate, typically for 2 hours at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution (e.g., p-nitrophenyl phosphate) to each well and incubate to allow color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the cGMP concentration to the protein content of the sample.

-

Measurement of Protein Kinase G (PKG) Activity

PKG activity can be assessed by measuring the phosphorylation of a specific substrate.[5][20][21][22]

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates as described for the cGMP assay.

-

Kinase Reaction:

-

In a reaction tube, combine the cell/tissue lysate (containing PKG), a specific PKG substrate (e.g., a synthetic peptide like VASPtide), and a reaction buffer containing ATP (often radiolabeled, e.g., [γ-32P]ATP) and Mg2+.[20]

-

Initiate the reaction by adding the ATP mixture and incubate at 30°C for a specified time (e.g., 10-20 minutes).

-

-

Stopping the Reaction and Measuring Phosphorylation:

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKG activity.

-

-

Data Analysis: Express PKG activity as picomoles of phosphate (B84403) incorporated per minute per milligram of protein.

Conclusion

The vasorelaxant effect of isosorbide dinitrate on vascular smooth muscle is a well-defined process initiated by its biotransformation to nitric oxide. This triggers a signaling cascade involving the activation of soluble guanylate cyclase, an increase in intracellular cGMP, and the subsequent activation of protein kinase G. This cascade ultimately leads to a reduction in intracellular calcium and smooth muscle relaxation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of this important pharmacological mechanism and to explore the therapeutic potential of new and existing organic nitrates.

References

- 1. Biotransformation of glyceryl trinitrate and isosorbide dinitrate in vascular smooth muscle made tolerant to organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Articles [globalrx.com]

- 4. Isosorbide Dinitrate [dailymed.nlm.nih.gov]

- 5. Protein kinase G activity prevents pathological-level nitric oxide-induced apoptosis and promotes DNA synthesis/cell proliferation in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoforms of cytochrome P450 on organic nitrate-derived nitric oxide release in human heart vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Central role of mitochondrial aldehyde dehydrogenase and reactive oxygen species in nitroglycerin tolerance and cross-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial aldehyde dehydrogenase and cardiac diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic nitrovasodilators are effective, in vitro, in relaxing penile tissue from impotent men: the findings and their implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isosorbide dinitrate bioavailability, kinetics, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reprocell.com [reprocell.com]

- 12. docta.ucm.es [docta.ucm.es]

- 13. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 15. A versatile tool for 𝘪𝘯 𝘷𝘪𝘵𝘳𝘰 vascular research [scintica.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pnas.org [pnas.org]

- 18. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]

- 19. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. youtube.com [youtube.com]

The Discovery and Metabolic Journey of Isosorbide 2-Nitrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of isosorbide (B1672297) 2-nitrate (IS-2-MN) as a primary active metabolite of the vasodilator isosorbide dinitrate (ISDN). It delves into the key experiments that led to its identification, the evolution of analytical techniques for its detection, and its pharmacokinetic profile. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, drug metabolism, and cardiovascular therapeutics.

Introduction: Unveiling the Metabolites of a Key Vasodilator

Isosorbide dinitrate (ISDN) has long been a cornerstone in the management of angina pectoris and heart failure.[1] Its therapeutic effects are primarily attributed to its role as a prodrug, which, upon administration, is converted in the body to its active metabolites. These metabolites, isosorbide 2-mononitrate (IS-2-MN) and isosorbide 5-mononitrate (IS-5-MN), are potent vasodilators in their own right. While both metabolites contribute to the overall therapeutic effect of ISDN, understanding the discovery and distinct pharmacokinetic profile of IS-2-MN is crucial for a complete comprehension of ISDN's pharmacology.

The Historical Context: Early Investigations into Isosorbide Dinitrate Metabolism

The journey to understanding the metabolic fate of ISDN began with early studies in the mid-20th century. Initially, the therapeutic activity of organic nitrates was a subject of debate, with some questioning their efficacy due to extensive first-pass metabolism in the liver.[1] However, subsequent research revealed that the metabolites of ISDN were not only present in significant concentrations but were also pharmacologically active.

A pivotal moment in the elucidation of ISDN metabolism came in 1971 with the work of S.F. Sisenwine and H.W. Ruelius . Their research, published in the Journal of Pharmacology and Experimental Therapeutics, was among the first to comprehensively characterize the metabolic disposition of ISDN and firmly establish the existence of its mononitrate metabolites, including IS-2-MN.

Key Experiments in the Discovery of Isosorbide 2-Nitrate

The identification of IS-2-MN as a metabolite was the result of meticulous experimental work involving animal models and the development of novel analytical techniques.

Early Animal Studies and Metabolite Identification

Early investigations relied on administering ISDN to animal models, followed by the collection of biological samples (urine and plasma) to identify and quantify the parent drug and its metabolites.

Experimental Protocol: A Representative Early Study

-

Animal Model: Beagle dogs were often used in these initial studies.

-

Drug Administration: A single oral or intravenous dose of radiolabeled ISDN (e.g., ¹⁴C-ISDN) was administered to the animals. The use of radiolabeling was critical for tracing the drug and its metabolites.

-

Sample Collection: Urine and plasma samples were collected at various time points post-administration.

-

Metabolite Separation: The collected samples were subjected to extraction and chromatographic techniques to separate the parent drug from its metabolites. Early methods often employed thin-layer chromatography (TLC) or column chromatography.

-

Metabolite Identification: The separated compounds were then identified using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The comparison of the spectral data of the isolated metabolites with that of synthesized reference standards of IS-2-MN and IS-5-MN confirmed their identities.

Evolution of Analytical Methodologies

The ability to accurately detect and quantify IS-2-MN in biological matrices has evolved significantly over time.

-

Gas Chromatography (GC): Early quantitative methods often relied on gas chromatography with electron capture detection (GC-ECD).[2] This technique offered good sensitivity for the nitrated compounds.

-

High-Performance Liquid Chromatography (HPLC): The advent of HPLC provided a more versatile and robust method for the simultaneous determination of ISDN and its mononitrate metabolites.[3][4] Reversed-phase HPLC with UV detection became a standard method.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern bioanalytical methods predominantly use LC-MS/MS, which offers superior sensitivity and selectivity for quantifying low concentrations of IS-2-MN and other metabolites in complex biological fluids like plasma.[3][5]

Table 1: Comparison of Analytical Methods for this compound Detection

| Method | Principle | Advantages | Disadvantages |

| Gas Chromatography (GC-ECD) | Separation of volatile compounds followed by detection of electron-capturing analytes. | High sensitivity for nitrated compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |

| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Robust, versatile, and widely available. | Lower sensitivity compared to MS-based methods. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with mass spectrometric detection for high selectivity and sensitivity. | High sensitivity and specificity, allows for simultaneous quantification of multiple analytes. | Higher equipment cost and complexity. |

The Metabolic Pathway of Isosorbide Dinitrate

The biotransformation of ISDN to IS-2-MN and IS-5-MN is a complex process primarily occurring in the liver. This metabolic conversion is catalyzed by a group of enzymes, with glutathione (B108866) S-transferases (GSTs) and cytochrome P450 (CYP) enzymes playing significant roles.

The denitration of ISDN at the 5-position yields IS-2-MN, while denitration at the 2-position results in the formation of IS-5-MN. Both mononitrates can be further metabolized to isosorbide and eventually excreted as glucuronide conjugates.

Caption: Metabolic pathway of Isosorbide Dinitrate.

Pharmacokinetic Profile of this compound

Understanding the pharmacokinetic properties of IS-2-MN is essential for appreciating its contribution to the overall therapeutic effect of ISDN.

Table 2: Pharmacokinetic Parameters of Isosorbide Dinitrate and its Metabolites in Humans

| Parameter | Isosorbide Dinitrate (ISDN) | Isosorbide 2-Mononitrate (IS-2-MN) | Isosorbide 5-Mononitrate (IS-5-MN) |

| Half-life (t½) | ~1 hour[1] | ~2 hours[6] | ~5 hours[6] |

| Oral Bioavailability | ~20%[7] | High (not subject to first-pass) | ~100%[1] |

| Volume of Distribution (Vd) | 2-4 L/kg[6] | - | - |

| Clearance | High (exceeds hepatic blood flow)[8] | - | - |

Note: Values are approximate and can vary depending on the study and patient population.

The data clearly indicates that IS-2-MN has a longer half-life than its parent compound, ISDN, contributing to a more sustained therapeutic effect. Its high bioavailability after oral administration of ISDN further underscores its clinical significance.

Caption: General experimental workflow for metabolite identification.

Conclusion and Future Directions

The discovery of this compound as a key active metabolite of isosorbide dinitrate was a significant advancement in cardiovascular pharmacology. It transformed the understanding of ISDN from a short-acting prodrug to a compound with a more complex and sustained mechanism of action mediated by its metabolites. The continuous refinement of analytical techniques has allowed for a more precise characterization of its pharmacokinetic profile, further solidifying its therapeutic importance.

Future research in this area may focus on:

-

Investigating the potential for inter-individual variability in the metabolic pathways of ISDN, which could influence patient response.

-

Exploring the specific roles of different GST and CYP isoforms in the metabolism of ISDN and the potential for drug-drug interactions.

-

Developing novel drug delivery systems that can optimize the generation and delivery of active metabolites like IS-2-MN.

By building upon the foundational knowledge of IS-2-MN's discovery and metabolism, researchers and clinicians can continue to refine the therapeutic use of isosorbide dinitrate and improve outcomes for patients with cardiovascular disease.

References

- 1. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN110658281B - Method for detecting isosorbide dinitrate, 5-isosorbide mononitrate and 2-isosorbide mononitrate in blood plasma - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Pharmacokinetics and pharmacodynamics of isosorbide dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isosorbide dinitrate bioavailability, kinetics, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Therapeutic Potential of Isosorbide 2-Nitrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isosorbide (B1672297) 2-mononitrate (IS-2-MN), an active metabolite of the widely-used antianginal agent isosorbide dinitrate (ISDN), presents a unique pharmacological profile that warrants further investigation for its therapeutic potential. Preclinical evidence suggests that IS-2-MN may offer advantages over other organic nitrates, including its regioisomer isosorbide 5-mononitrate (IS-5-MN). Notably, IS-2-MN demonstrates potent vasodilation with a potentially reduced propensity for inducing tolerance, a significant limitation in chronic nitrate (B79036) therapy. This document provides a comprehensive technical overview of the current understanding of IS-2-MN, focusing on its mechanism of action, comparative efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are provided to support future research and development efforts.

Introduction

Organic nitrates have been a cornerstone in the management of coronary artery disease and heart failure for decades.[1][2] Their therapeutic effect is primarily mediated by the release of nitric oxide (NO), a potent vasodilator.[3] Isosorbide dinitrate (ISDN) is extensively metabolized in the liver to its two active mononitrate metabolites: isosorbide 2-mononitrate (IS-2-MN) and isosorbide 5-mononitrate (IS-5-MN).[1][4] While IS-5-MN is the more predominant metabolite and has been developed as a standalone drug, emerging evidence suggests that IS-2-MN possesses distinct properties that may confer a superior therapeutic profile. This guide focuses on the preliminary data surrounding IS-2-MN, highlighting its potential as a subject for further drug development.

Mechanism of Action

The Canonical NO/cGMP Signaling Pathway

Like other organic nitrates, the principal mechanism of action for IS-2-MN is the relaxation of vascular smooth muscle.[5] This process is initiated by the release of NO, which stimulates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[7] This vasodilation reduces both cardiac preload (by dilating veins) and afterload (by dilating arteries), thereby decreasing myocardial oxygen demand.[5][8]

Figure 1. Canonical NO/sGC/cGMP signaling pathway for this compound.

Evidence for Alternative Mechanisms and Reduced Tolerance

A key finding from preclinical studies is that while IS-2-MN is a potent vasodilator, it may induce a lower increase in cGMP levels compared to other nitrates and is associated with significantly less induction of tolerance.[2] This has led to the hypothesis that its vasodilator effect might involve mechanisms beyond the stimulation of guanylate cyclase.[2] While one study in isolated dog aorta did show a correlation between IS-2-MN's potent vasorelaxation and a rise in cGMP, the broader evidence suggests a more complex mechanism of action that could be responsible for the reduced tolerance.[2][6] One potential alternative mechanism proposed for nitrates involves the inhibition of carbonic anhydrase I, which may regulate vascular tone through pH modifications.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and pharmacokinetic studies, comparing IS-2-MN with other relevant organic nitrates.

Table 1: Comparative Vasodilator Potency and Tolerance Induction

Data from an in-vitro study on isolated rabbit aortic strips contracted with noradrenaline.[2]

| Compound | Concentration for Max. Effect (mol/l) | Maximum Inhibition (%) | Loss of Vasodilator Effect after Incubation (%) |

| Nitroglycerine (NTG) | 10-6 | 90 | ~50-60 |

| Isosorbide 2-Mononitrate (IS-2-MN) | 10-4 | 80 | 36 |

| Isosorbide Dinitrate (ISDN) | 10-4 | 60 | ~50-60 |

| Isosorbide 5-Mononitrate (IS-5-MN) | 10-4 | 55 | ~50-60 |

Table 2: Comparative Pharmacokinetic Parameters in Healthy Volunteers

Data from a study following intravenous administration of 5 mg of each mononitrate.[10]

| Parameter | Isosorbide 2-Mononitrate (IS-2-MN) | Isosorbide 5-Mononitrate (IS-5-MN) |

| Elimination Half-life (t1/2) | 1.9 hours | 4.15 hours |

| Volume of Distribution (Vdss) | 55 Liters | 48 Liters |

| Total Plasma Clearance | 23.2 L/hour | 8.5 L/hour |

| Systemic Bioavailability (Oral) | 100% | 100% |

Experimental Protocols

The following methodologies are based on key comparative studies investigating the effects of various nitrates.

Protocol for In-Vitro Vasodilation and Tolerance Assessment[2]

-

Tissue Preparation: Isolated aortic strips were obtained from rabbits.

-

Experimental Setup: The preparations were mounted in organ baths and stimulated with various spasmogenic agents, including potassium chloride (KCl), angiotensin II, and noradrenaline, to induce a stable contraction.

-

Vasodilation Assay:

-

Once a stable contraction plateau was achieved with noradrenaline, different nitrates (NTG, ISDN, IS-5-MN, IS-2-MN) were added to the bath in increasing concentrations.

-

The inhibitory effect (relaxation) was measured and expressed as a percentage of the maximal contraction.

-

The concentration that produced the maximum inhibitory effect was determined for each nitrate.

-

-

Tolerance Induction Assay:

-

A separate series of aortic strip preparations were pre-incubated with the maximum inhibitory concentration of each respective nitrate.

-

Following the incubation period, the vasodilator response to a subsequent challenge with the same nitrate was measured.

-

The loss of vasodilator effect, indicative of tolerance, was calculated and compared between the different nitrates.

-

-

cGMP Measurement: Cyclic GMP levels in the tissue preparations were measured following exposure to the different nitrates to correlate with the observed vasodilator effects.

Figure 2. Experimental workflow for in-vitro assessment of nitrate effects.

Protocol for Pharmacokinetic Analysis in Humans[10]

-

Study Population: Healthy young adult volunteers.

-

Study Design: A crossover design was utilized.

-

Drug Administration:

-

Intravenous: Subjects received a 5 mg intravenous injection of IS-2-MN or IS-5-MN.

-

Oral: Subjects received oral doses of 20 mg of IS-2-MN or varying doses (10, 15, 20 mg) of IS-5-MN.

-

-

Sample Collection: Serial plasma samples were collected over a specified period following drug administration.

-

Analytical Method: Plasma concentrations of the mononitrates were quantified using gas-liquid chromatography (GLC) with capillary columns.

-

Data Analysis: Pharmacokinetic parameters, including elimination half-life, volume of distribution, and total plasma clearance, were calculated by fitting the plasma concentration-time data to an open two-compartment body model. Systemic availability for the oral doses was determined by comparing the area under the curve (AUC) to that of the intravenous administration.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses a pharmacological profile that is distinct from, and potentially advantageous to, other organic nitrates, including its more widely used isomer, IS-5-MN. The key findings are:

-

High Potency: IS-2-MN is a more potent vasodilator than both ISDN and IS-5-MN in preclinical models.[2]

-

Reduced Tolerance: IS-2-MN demonstrates a significantly lower propensity for inducing acute tolerance in vitro, a critical advantage for chronic therapy.[2]

-

Favorable Pharmacokinetics: IS-2-MN has a shorter half-life and more rapid clearance than IS-5-MN, which could offer better control over dosing regimens and facilitate the necessary nitrate-free interval to prevent tolerance.[10]

These characteristics position IS-2-MN as a compelling candidate for further research and development. Future investigations should focus on elucidating the specific molecular mechanisms that contribute to its reduced tolerance profile. Furthermore, well-controlled clinical trials are necessary to confirm whether these preclinical advantages translate into improved therapeutic outcomes for patients with angina pectoris and heart failure. The relative lack of extensive clinical data for IS-2-MN compared to IS-5-MN represents a significant research opportunity.

References

- 1. Pharmacokinetics of isosorbide dinitrate and isosorbide-5-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differences between nitrates: role of isosorbide 2-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A pharmacokinetic model for isosorbidedinitrate, isosorbide-2-mononitrate, and isosorbide-5-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 6. Effects of isosorbide-5-mononitrate and isosorbide-2-mononitrate on isolated dog aorta: vascular relaxation and increase in cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sildenafil - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

- 9. Isosorbide nitrates, nitroglycerin, and sodium nitroprusside induce vasodilation concomitantly with inhibition of carbonic anhydrase I in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isosorbide 5-mononitrate and isosorbide 2-mononitrate kinetics after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Conversion of Isosorbide Dinitrate to Isosorbide-2-Mononitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosorbide (B1672297) dinitrate (ISDN) is a widely used vasodilator for the treatment of angina pectoris and heart failure. Its therapeutic efficacy is largely dependent on its metabolic conversion to active mononitrate metabolites, primarily isosorbide-5-mononitrate (IS-5-MN) and isosorbide-2-mononitrate (IS-2-MN). This technical guide provides a comprehensive overview of the enzymatic pathways governing the conversion of ISDN to IS-2-MN. It delves into the key enzyme systems involved, summarizes the available pharmacokinetic data, presents detailed experimental protocols for studying this metabolic transformation in vitro, and provides visual representations of the metabolic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of nitrate (B79036) drug metabolism and the development of related therapeutic agents.

Introduction

Isosorbide dinitrate exerts its pharmacological effects through the release of nitric oxide (NO), a potent vasodilator. This bioactivation is a result of enzymatic denitration, yielding the active metabolites IS-2-MN and IS-5-MN. Understanding the specifics of this enzymatic conversion, particularly the formation of IS-2-MN, is crucial for optimizing therapeutic strategies and developing new drugs with improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on the core mechanisms of this conversion, the enzymes responsible, and the methodologies to study these processes.

Enzymatic Pathways of Isosorbide Dinitrate Metabolism

The biotransformation of isosorbide dinitrate is a complex process primarily mediated by two major enzyme superfamilies: the Cytochrome P450 (CYP) system and the Glutathione (B108866) S-transferases (GSTs).

Cytochrome P450 System

The Cytochrome P450 monooxygenase system, predominantly located in the liver, plays a significant role in the metabolism of a wide array of xenobiotics, including ISDN. Studies have specifically implicated CYP3A4 as a key enzyme in the denitration of ISDN. The reaction involves the NADPH-dependent reduction of the nitrate ester, leading to the formation of the mononitrate and the release of nitrite, which is subsequently converted to nitric oxide.

Glutathione S-Transferases (GSTs)

Glutathione S-transferases are a family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to various electrophilic compounds. GSTs are involved in the denitration of organic nitrates, including ISDN. This pathway involves the nucleophilic attack of the sulfhydryl group of GSH on the nitrate ester of ISDN, resulting in the formation of a mononitrate and S-nitrosoglutathione (GSNO), which can then release nitric oxide.

Quantitative Data on Isosorbide Dinitrate Metabolism

Table 1: In Vivo Pharmacokinetic Parameters of Isosorbide Dinitrate and its Mononitrate Metabolites

| Parameter | Isosorbide Dinitrate (ISDN) | Isosorbide-2-Mononitrate (IS-2-MN) | Isosorbide-5-Mononitrate (IS-5-MN) | Reference |

| Terminal Half-life (t½) | ~1 hour | ~2 hours | ~5 hours | |

| Metabolite Ratio (IS-5-MN : IS-2-MN) | - | 3 : 1 (after IV administration) | 3 : 1 (after IV administration) | |

| Peak Plasma Concentration (Cmax) after 20 mg oral ISDN | 51.6 ng/mL | 40.5 ng/mL | 144.4 ng/mL | |

| Time to Peak Plasma Concentration (Tmax) after 20 mg oral ISDN | 15 min | - | - | |

| Apparent Volume of Distribution (Vd) | - | 44.5 L | 34.4 L |

Note: The metabolite ratio can vary depending on the route of administration, suggesting the involvement of extrahepatic metabolism.

Experimental Protocols

This section outlines a general protocol for an in vitro assay to determine the enzymatic conversion of isosorbide dinitrate to isosorbide-2-mononitrate using human liver microsomes. This protocol can be adapted for use with recombinant enzymes (e.g., CYP3A4) or other subcellular fractions.

Objective

To quantify the formation of isosorbide-2-mononitrate from isosorbide dinitrate when incubated with human liver microsomes.

Materials

-

Isosorbide dinitrate (ISDN)

-

Isosorbide-2-mononitrate (IS-2-MN) standard

-

Isosorbide-5-mononitrate (IS-5-MN) standard

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

-

HPLC-MS/MS system

Experimental Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of ISDN, IS-2-MN, IS-5-MN, and the internal standard in a suitable solvent (e.g., methanol).

-

Prepare the NADPH regenerating system in phosphate buffer.

-

Thaw human liver microsomes on ice immediately before use. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

Phosphate buffer (to final volume)

-

Human liver microsomes

-

ISDN (at various concentrations to determine kinetics)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). Time course experiments should be conducted to ensure initial velocity conditions.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.

-

HPLC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Develop a gradient elution method to achieve separation of ISDN, IS-2-MN, and IS-5-MN.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive mode (to be optimized).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor and product ion transitions for ISDN, IS-2-MN, IS-5-MN, and the internal standard.

-

Data Analysis

-

Construct calibration curves for IS-2-MN using the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of IS-2-MN formed in each incubation sample.

-

Calculate the rate of formation of IS-2-MN (e.g., in pmol/min/mg protein).

-

If determining kinetic parameters, plot the rate of formation against the substrate (ISDN) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Metabolic Pathway of Isosorbide Dinitrate

Caption: Metabolic conversion of Isosorbide Dinitrate.

Experimental Workflow for In Vitro Metabolism Assay

Caption: Workflow for in vitro ISDN metabolism assay.

Conclusion

The enzymatic conversion of isosorbide dinitrate to its active mononitrate metabolites is a critical determinant of its therapeutic action. While both the Cytochrome P450 and Glutathione S-transferase systems are known to be involved, with CYP3A4 being a key player, a complete quantitative understanding of the kinetics of isosorbide-2-mononitrate formation remains an area for further investigation. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to pursue these investigations. A more detailed elucidation of the enzymatic kinetics will undoubtedly contribute to the development of more effective and safer nitrate-based therapies.

Methodological & Application

Application Note: Quantification of Isosorbide 2-Nitrate in Human Plasma by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who require a reliable method for the quantification of Isosorbide 2-Nitrate in human plasma.

Introduction

This compound (IS-2-N) is one of the two primary active metabolites of Isosorbide dinitrate, a widely used vasodilator for the treatment of angina pectoris.[1] Accurate quantification of IS-2-N in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and validated RP-HPLC method with UV detection for the determination of this compound in human plasma. The method involves a straightforward liquid-liquid extraction (LLE) for sample clean-up and provides the necessary sensitivity and selectivity for typical clinical research applications.

Principle

The method is based on the separation of this compound from plasma components using a reversed-phase C18 column. Plasma samples, with an added internal standard (IS), are prepared using a liquid-liquid extraction technique to remove proteins and other interfering substances. The extract is then injected into the HPLC system. The separation is achieved with an isocratic mobile phase, and quantification is performed by monitoring the UV absorbance at an appropriate wavelength. The concentration of the analyte is determined by comparing its peak area ratio to the internal standard against a calibration curve constructed from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

-

Standards: this compound (analytical standard), Paracetamol (Internal Standard).

-

Solvents: Acetonitrile (B52724) and Methanol (B129727) (HPLC grade), Dichloromethane (analytical grade).

-

Buffers: Ammonium acetate, Ammonia (B1221849) water (analytical grade).

-

Water: Deionized or HPLC-grade water.

-

Plasma: Drug-free human plasma, stored at -80°C.

2. Instrumentation

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data Acquisition: Chromatography data station software.

-

Ancillary Equipment: Centrifuge, vortex mixer, sample evaporator, pH meter, analytical balance.

3. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of an aqueous buffer (e.g., 0.03 mol/L ammonia water, pH adjusted to 7.8) and acetonitrile in a ratio of 80:20 (v/v).[2] Filter through a 0.45 µm membrane and degas before use.

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Paracetamol (IS) in methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create a range of concentrations for the calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution: Dilute the Paracetamol stock solution with mobile phase to a final concentration of 500 ng/mL.

4. Sample Preparation Protocol

-

Pipette 500 µL of plasma sample (blank, standard, or unknown) into a clean centrifuge tube.

-

Add 50 µL of the Internal Standard working solution (Paracetamol, 500 ng/mL) and vortex for 30 seconds.

-

Alkalize the plasma sample by adding a small volume of dilute ammonia water.[2]

-

Add 2 mL of dichloromethane, vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for injection.

5. Method Validation

The developed method should be validated according to regulatory guidelines, assessing the following parameters:

-